Cas no 2138082-53-6 (3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol)

3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol is a fluorinated pyrrolidine-substituted cyclohexanol derivative with potential applications in medicinal chemistry and drug discovery. The presence of the 3,3-difluoropyrrolidine moiety enhances metabolic stability and bioavailability, while the ethyl and hydroxyl groups contribute to structural diversity and binding affinity. This compound is particularly valuable for its balanced lipophilicity and conformational rigidity, which can optimize interactions with biological targets. Its synthetic versatility allows for further functionalization, making it a useful intermediate in the development of pharmacologically active molecules. The difluorinated pyrrolidine ring also improves membrane permeability, a key consideration in CNS-targeted therapeutics. Suitable for research in lead optimization and scaffold modification.
3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol structure
2138082-53-6 structure
Product name:3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol
CAS No:2138082-53-6
MF:C12H21F2NO
MW:233.298050642014
CID:5766317
PubChem ID:165497987

3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160256
    • 3-(3,3-difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol
    • 2138082-53-6
    • 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol
    • Inchi: 1S/C12H21F2NO/c1-2-9-3-4-10(16)7-11(9)15-6-5-12(13,14)8-15/h9-11,16H,2-8H2,1H3
    • InChI Key: XXBUQARWOYNUQY-UHFFFAOYSA-N
    • SMILES: FC1(CCN(C1)C1CC(CCC1CC)O)F

Computed Properties

  • Exact Mass: 233.15912062g/mol
  • Monoisotopic Mass: 233.15912062g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 2.5

3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160256-1.0g
3-(3,3-difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol
2138082-53-6
1g
$0.0 2023-06-08

Additional information on 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol

Comprehensive Overview of 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol (CAS No. 2138082-53-6)

3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol (CAS No. 2138082-53-6) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a difluoropyrrolidine moiety with an ethylcyclohexanol backbone, offering a versatile scaffold for drug discovery. Its fluorine substitution enhances metabolic stability and bioavailability, making it a promising candidate for targeting G-protein-coupled receptors (GPCRs) and enzymes. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, inflammation, and metabolic diseases.

In recent years, the demand for fluorinated building blocks like 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol has surged, driven by the growing focus on precision medicine and small-molecule therapeutics. The compound's lipophilic properties and hydrogen-bonding capacity make it ideal for optimizing drug-like properties. Its CAS No. 2138082-53-6 is frequently searched in chemical databases, reflecting its relevance in medicinal chemistry and process development. Additionally, its structural similarity to known bioactive molecules has spurred investigations into its structure-activity relationships (SAR).

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol typically involves multi-step organic transformations, including palladium-catalyzed cross-coupling and asymmetric hydrogenation. These methods highlight the compound's compatibility with modern green chemistry principles, such as atom economy and reduced waste. Its chiral centers also make it a valuable intermediate for enantioselective synthesis, a hot topic in pharmaceutical manufacturing. Analysts predict that the market for such high-value intermediates will expand as drug developers seek to improve drug efficacy and patient outcomes.

From a computational chemistry perspective, 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol has been modeled extensively to predict its binding affinities and ADMET profiles. These studies align with the industry's shift toward AI-driven drug design, where machine learning algorithms accelerate the identification of lead compounds. The compound's molecular weight and logP values suggest favorable blood-brain barrier penetration, a critical factor for CNS-targeted therapies. This has led to collaborations between academia and biotech firms to explore its potential in neurodegenerative diseases like Alzheimer's and Parkinson's.

Beyond pharmaceuticals, 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol is also explored in material science for its potential in liquid crystal displays (LCDs) and organic electronics. Its fluorine-rich structure contributes to thermal stability and dielectric properties, addressing the demand for high-performance materials. As sustainability becomes a priority, researchers are investigating its role in biodegradable polymers, further diversifying its applications.

In summary, 3-(3,3-Difluoropyrrolidin-1-yl)-4-ethylcyclohexan-1-ol (CAS No. 2138082-53-6) exemplifies the convergence of chemical innovation and multidisciplinary research. Its versatility in drug development, material engineering, and computational modeling positions it as a compound of enduring scientific and industrial interest. Future studies will likely focus on scaling its synthesis and unlocking novel therapeutic applications, solidifying its place in the next-generation chemical toolkit.

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